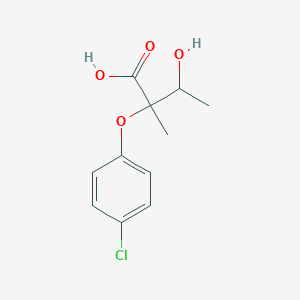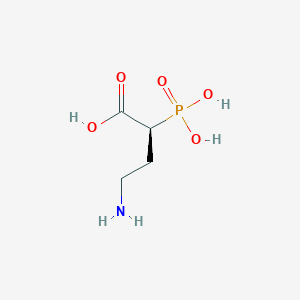
(2S)-4-Amino-2-phosphonobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Amino-2-phosphonobutanoic acid is a non-proteinogenic amino acid that contains both an amino group and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Amino-2-phosphonobutanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereoselective addition of a phosphonate group to an amino acid precursor. Reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonate group, followed by nucleophilic addition to the amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and the implementation of advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Amino-2-phosphonobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The phosphonic acid group can be reduced to a phosphine oxide or phosphine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the phosphonic acid group can produce phosphine oxides.
Scientific Research Applications
(2S)-4-Amino-2-phosphonobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which (2S)-4-Amino-2-phosphonobutanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing it to inhibit or activate enzymes involved in phosphorylation reactions. This can affect various cellular pathways and processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-4-phosphonobutanoic acid: Similar structure but with a different arrangement of functional groups.
(2S)-4-Amino-2-phosphonopentanoic acid: Contains an additional carbon in the backbone.
(2S)-4-Amino-2-phosphonobutanoic acid methyl ester: A methyl ester derivative with different solubility and reactivity properties.
Uniqueness
This compound is unique due to its specific combination of an amino group and a phosphonic acid group, which allows it to participate in a wide range of chemical reactions and interact with biological molecules in unique ways. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
666829-20-5 |
|---|---|
Molecular Formula |
C4H10NO5P |
Molecular Weight |
183.10 g/mol |
IUPAC Name |
(2S)-4-amino-2-phosphonobutanoic acid |
InChI |
InChI=1S/C4H10NO5P/c5-2-1-3(4(6)7)11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1 |
InChI Key |
LIGHRUBXMCIRET-VKHMYHEASA-N |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)P(=O)(O)O |
Canonical SMILES |
C(CN)C(C(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


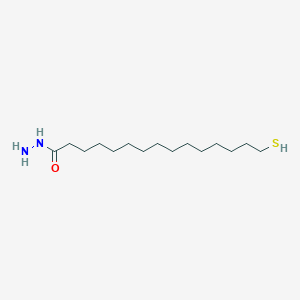
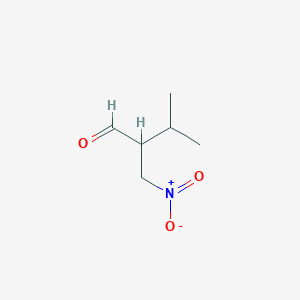
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
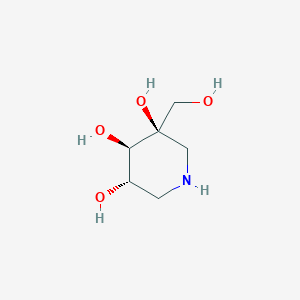

![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)
![Diethyl [2-(methyltellanyl)ethyl]phosphonate](/img/structure/B12541055.png)
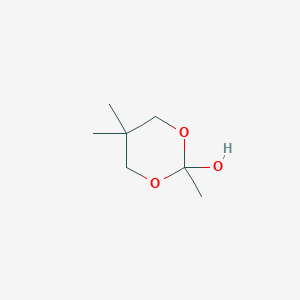
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)
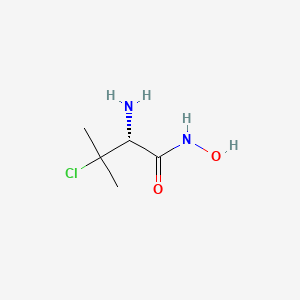
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol](/img/structure/B12541088.png)
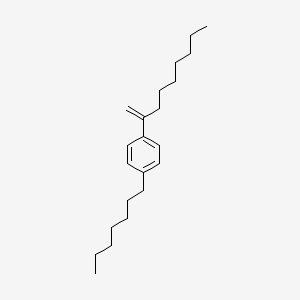
![2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12541090.png)
